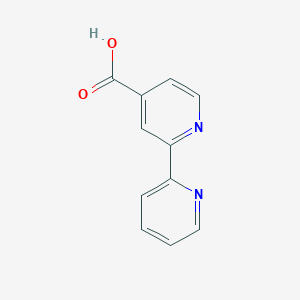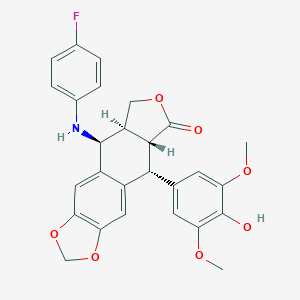![molecular formula C25H52N2O3 B159664 10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate CAS No. 129480-26-8](/img/structure/B159664.png)
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate, commonly known as BCMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCMH is a lipophilic compound that has a long hydrocarbon chain, making it ideal for use in biological research.
Mécanisme D'action
The mechanism of action of BCMH is not fully understood, but it is believed to interact with cell membranes and alter their properties. BCMH has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, BCMH has been shown to interact with proteins and alter their function, further affecting cellular processes.
Effets Biochimiques Et Physiologiques
BCMH has been shown to have various biochemical and physiological effects, including its ability to alter cell membrane properties, affect protein function, and modulate cellular processes. BCMH has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCMH in lab experiments is its ability to encapsulate hydrophilic drugs and deliver them efficiently to target cells. Additionally, BCMH has a long hydrocarbon chain, making it ideal for use in biological research. However, the synthesis of BCMH is a complex process that requires careful handling and expertise, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on BCMH, including its use in drug delivery systems, gene therapy, and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields. Furthermore, the development of new synthesis methods for BCMH could lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
The synthesis of BCMH involves the reaction of butylamine, propylamine, and methylamine with hexadecanoyl chloride to produce the intermediate product, N-butyl-N-methyl-N-propylhexadecan-7-amine. This intermediate product is then reacted with carbon dioxide to form the final product, BCMH. The synthesis of BCMH is a complex process that requires careful handling and expertise.
Applications De Recherche Scientifique
BCMH has numerous scientific research applications, including its use in drug delivery systems, gene therapy, and bioimaging. BCMH is a hydrophobic molecule that can be used to encapsulate hydrophilic drugs, allowing for their efficient delivery to target cells. BCMH has also been used in gene therapy as a carrier for therapeutic genes, allowing for their targeted delivery to specific cells. Furthermore, BCMH has been used in bioimaging to visualize biological structures and processes.
Propriétés
Numéro CAS |
129480-26-8 |
|---|---|
Nom du produit |
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
Formule moléculaire |
C25H52N2O3 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
10-[butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
InChI |
InChI=1S/C25H52N2O3/c1-6-10-13-15-17-23(27(22-12-8-3)26(5)21-9-4)19-20-24(30-25(28)29)18-16-14-11-7-2/h23-24H,6-22H2,1-5H3,(H,28,29) |
Clé InChI |
VXIXUESAKLOYKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
SMILES canonique |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
Synonymes |
is-N,N-dibutylamino-butylene carbonate ITF 258 ITF-258 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



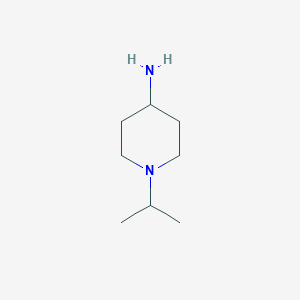
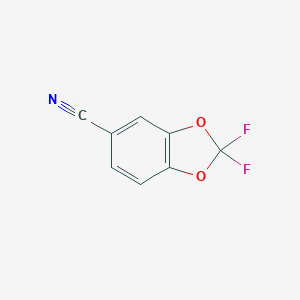
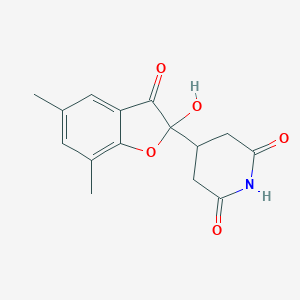
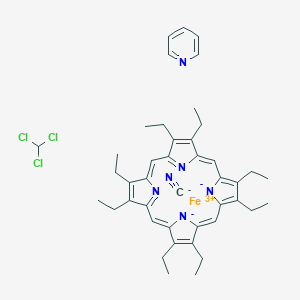
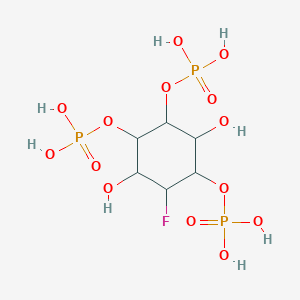
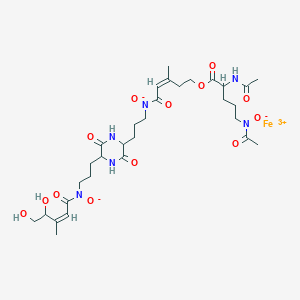
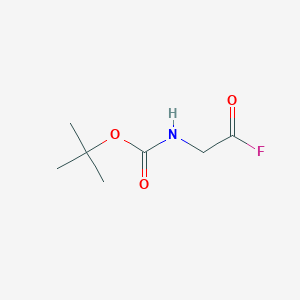

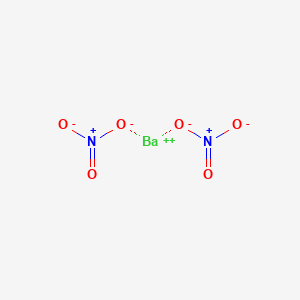
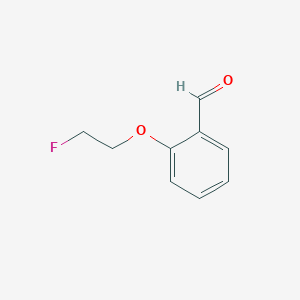
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
